molecular formula C9H8ClN3O2 B13675403 Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13675403
M. Wt: 225.63 g/mol
InChI Key: PEGGSJMEGINNSO-UHFFFAOYSA-N
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Description

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an ethyl ester and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can be compared with other triazolopyridine derivatives:

    Ethyl 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Similar structure but different ring fusion, leading to distinct chemical properties.

    [1,2,4]Triazolo[4,3-a]quinoxaline: Contains a quinoxaline ring instead of a pyridine ring, resulting in different biological activities.

    [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: Different ring fusion and functional groups, leading to unique applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities. Continued research on this compound and its derivatives may lead to new discoveries and applications in chemistry, biology, medicine, and industry.

Biological Activity

Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a triazole ring fused to a pyridine structure, with an ethyl ester and chlorine substituent, which contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : Approximately 225.63 g/mol
  • IUPAC Name : this compound

The structural features of this compound allow it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism involves the inhibition of microbial enzymes essential for growth and replication.
  • Antiviral Properties : Studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or receptors.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through modulation of inflammatory pathways and oxidative stress reduction.
  • Anti-inflammatory Effects : this compound has been shown to inhibit key enzymes involved in inflammatory processes.

The biological activity of this compound is believed to stem from its ability to:

  • Inhibit Enzymatic Activity : The compound may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune response modulation.
  • Interact with Molecular Targets : It is thought to bind to specific receptors or enzymes involved in inflammation and microbial resistance pathways.

Research Findings and Case Studies

Several studies have explored the efficacy of this compound in vitro and in vivo:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibition of viral replication
NeuroprotectiveReduction in oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli:

  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Results : The compound exhibited significant antimicrobial activity with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-8-12-11-5-13(8)4-7(6)10/h3-5H,2H2,1H3

InChI Key

PEGGSJMEGINNSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN=CN2C=C1Cl

Origin of Product

United States

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